molecular formula C25H28O5 B13922532 3'-Geranylchalconaringenin CAS No. 189299-03-4

3'-Geranylchalconaringenin

Cat. No.: B13922532
CAS No.: 189299-03-4
M. Wt: 408.5 g/mol
InChI Key: GVXVZXDPRNGAOE-ZCFXJLACSA-N
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Description

3’-Geranylchalconaringenin is a naturally occurring prenylated chalcone, a type of flavonoid. It is found in hops and beer and has garnered attention due to its potential therapeutic properties. This compound is known for its moderate inhibition of α-amylase and competitive and irreversible inhibition of α-glucosidase, making it a subject of interest in the field of medicinal chemistry .

Preparation Methods

The synthesis of 3’-Geranylchalconaringenin involves key steps such as regioselective iodination and Suzuki coupling reactions. These methods are crucial for obtaining the compound in its natural form. The synthetic route typically starts with the iodination of a precursor molecule, followed by a Suzuki coupling reaction to introduce the geranyl group

Chemical Reactions Analysis

3’-Geranylchalconaringenin undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: It can reduce the carbonyl group in the chalcone structure.

    Substitution: The geranyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 3’-Geranylchalconaringenin involves its interaction with various molecular targets. It competitively and irreversibly inhibits α-glucosidase, thereby reducing the breakdown of carbohydrates into glucose. This inhibition helps in managing blood glucose levels. Additionally, the compound activates the AMP-activated protein kinase pathway, which plays a crucial role in regulating lipid metabolism and energy homeostasis .

Comparison with Similar Compounds

3’-Geranylchalconaringenin can be compared with other prenylated chalcones and naringenins. Some similar compounds include:

What sets 3’-Geranylchalconaringenin apart is its unique geranyl group, which enhances its biological activity and potential therapeutic applications.

Properties

CAS No.

189299-03-4

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

(E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C25H28O5/c1-16(2)5-4-6-17(3)7-13-20-22(28)15-23(29)24(25(20)30)21(27)14-10-18-8-11-19(26)12-9-18/h5,7-12,14-15,26,28-30H,4,6,13H2,1-3H3/b14-10+,17-7+

InChI Key

GVXVZXDPRNGAOE-ZCFXJLACSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)O)C)C

Origin of Product

United States

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